molecular formula C19H25N8O11P B1604924 Cytidylyl-3',5'-adenosine CAS No. 2382-66-3

Cytidylyl-3',5'-adenosine

Cat. No.: B1604924
CAS No.: 2382-66-3
M. Wt: 572.4 g/mol
InChI Key: ZLVJWOGZEAIPAO-UHFFFAOYSA-N
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Description

Cytidylyl-3’,5’-adenosine is a dinucleoside monophosphate composed of cytidine and adenosine linked by a 3’,5’-phosphodiester bond. This compound is of significant interest due to its unique structural properties and its role in various biochemical processes .

Mechanism of Action

Target of Action

Cytidylyl-3’,5’-adenosine, also known as a dinucleoside monophosphate, is a vital molecule in RNA metabolism . It primarily targets the RNA, where it acts as a monomer . The compound forms a base-paired parallel-chain dimer with an intercalated proflavine .

Mode of Action

The compound interacts with its targets by forming a base-paired parallel-chain dimer with an intercalated proflavine . This dimer complex possesses a right-handed helical twist . The dimer helix has an irregular girth with a neutral adenine-adenine (A-A) pair, hydrogen-bonded through the N6 and N7 sites, and a triply hydrogen-bonded protonated cytosine-cytosine (C-C) pair with a proton shared between the base N3 sites .

Biochemical Pathways

Cytidylyl-3’,5’-adenosine plays an indispensable role in regulating gene expression . It is involved in diverse biological processes, such as transcription and translation . It is also part of the cAMP-adenosine pathway, a biochemical mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) .

Pharmacokinetics

It is known that the compound is a part of rna metabolism . Therefore, it can be inferred that its absorption, distribution, metabolism, and excretion (ADME) properties would be similar to those of other nucleotides involved in RNA metabolism.

Result of Action

The result of the action of Cytidylyl-3’,5’-adenosine is the formation of a base-paired parallel-chain dimer with an intercalated proflavine . It also provides additional mechanisms for acridine mutagenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cytidylyl-3’,5’-adenosine typically involves the enzymatic ligation of cytidine and adenosine monophosphates. One method includes acylation of the 3’ (or 2’)-hydroxyl group of adenosine with specific reagents, followed by enzymatic ligation .

Industrial Production Methods: Industrial production methods for cytidylyl-3’,5’-adenosine are less documented, but they likely involve large-scale enzymatic synthesis processes similar to those used in laboratory settings. These methods ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Cytidylyl-3’,5’-adenosine can undergo various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the nucleobases or the sugar-phosphate backbone.

    Substitution Reactions: These can occur at the nucleobase or the sugar moiety, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of modified nucleotides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Cytidylyl-3’,5’-adenosine has numerous applications in scientific research:

Comparison with Similar Compounds

  • Uridylyl-3’,5’-adenosine
  • Thymidylyl-3’,5’-adenosine
  • Guanidylyl-3’,5’-adenosine

Comparison: Cytidylyl-3’,5’-adenosine is unique due to its specific base pairing and interaction properties. Unlike uridylyl-3’,5’-adenosine or thymidylyl-3’,5’-adenosine, it forms a distinct parallel-chain dimer with unique hydrogen bonding patterns . This uniqueness makes it particularly valuable in studying non-self-complementary nucleic acid interactions and the effects of intercalating agents.

Properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)18-13(31)14(7(3-28)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVJWOGZEAIPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N8O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2382-66-3
Record name Cytidylyl-3',5'-adenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cytidylyl(3'→5')adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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